molecular formula C13H21N5 B11747620 N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11747620
M. Wt: 247.34 g/mol
InChI Key: QVRAEEKVZMYUDQ-UHFFFAOYSA-N
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Description

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by its unique structure, which includes two pyrazole rings connected by a methyl bridge. Pyrazoles are known for their diverse pharmacological and chemical properties, making them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

The synthesis of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine typically involves the reaction of 1,4-dimethyl-1H-pyrazole-5-carbaldehyde with 3-methyl-1-propyl-1H-pyrazol-4-amine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, such as specific temperature and pressure, to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve the use of continuous flow reactors and advanced purification techniques to scale up the synthesis process efficiently .

Chemical Reactions Analysis

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and leading to the desired biological effects. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic pathways .

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methyl-1-propylpyrazol-4-amine

InChI

InChI=1S/C13H21N5/c1-5-6-18-9-12(11(3)16-18)14-8-13-10(2)7-15-17(13)4/h7,9,14H,5-6,8H2,1-4H3

InChI Key

QVRAEEKVZMYUDQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)NCC2=C(C=NN2C)C

Origin of Product

United States

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